Rifamycins

Antibiofilm Staphylococcus spp. MBEC

Rifamycins are a class of ansamycin antibiotics that inhibit bacterial RNA polymerase. The choice of analog is critical: rifabutin is superior for biofilm eradication (MBEC90 10–100× lower than rifampicin) and for HIV co-infected patients due to 6.4-fold lower CYP3A4 induction, minimizing drug–drug interactions. Rifapentine offers a 5× longer half-life enabling once‑weekly LTBI regimens. Only rifabutin achieves significant reduction of intracellular bacterial populations at sub‑inhibitory concentrations. Procure the correct rifamycin for your indication to ensure clinical relevance and experimental validity.

Molecular Formula C37H45NO12
Molecular Weight 695.8 g/mol
Cat. No. B7979662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycins
Molecular FormulaC37H45NO12
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
InChIInChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-
InChIKeyBTVYFIMKUHNOBZ-QXMMDKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifamycins: Core Properties and Clinical Positioning in Antimicrobial Therapy


Rifamycins represent a cornerstone class of ansamycin antibiotics, primarily utilized for their potent bactericidal activity against mycobacteria, particularly in the treatment of tuberculosis (TB) [1]. The class is characterized by a shared macrocyclic structure that inhibits bacterial DNA-dependent RNA polymerase [1]. Clinically, the most prominent members include rifampicin (RIF), rifabutin (RFB), and rifapentine (RFP), each with distinct pharmacokinetic and pharmacodynamic profiles that dictate specific therapeutic niches [2]. While rifampicin remains the most widely used agent, the unique properties of rifabutin and rifapentine offer critical alternatives in complex clinical scenarios involving drug interactions and regimen optimization [2].

Rifamycins: Why In-Class Substitution is a High-Stakes Clinical and Procurement Decision


The rifamycin class is not interchangeable. Each analog possesses unique, quantifiable differentiators that critically impact clinical efficacy, safety, and drug-drug interaction (DDI) profiles [1]. Procurement decisions cannot rely on a generic 'rifamycin' label; the specific choice between rifampicin, rifabutin, and rifapentine must be driven by hard evidence. For instance, substituting rifabutin for rifampicin is essential in HIV co-infected patients to avoid catastrophic reductions in antiretroviral exposure due to CYP3A4 induction, whereas the choice of rifapentine over rifampicin enables the practical advantage of once-weekly dosing for latent TB infection (LTBI) due to a profoundly longer half-life [REFS-2, REFS-3]. The evidence below demonstrates exactly where these compounds diverge in a quantifiable, verifiable manner.

Rifamycins: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Rifabutin vs. Rifampicin: Superior Antibiofilm Efficacy in Staphylococcal Infections

In a comparative study against clinical strains of Staphylococcus spp. from bone and joint infections, rifabutin demonstrated significantly greater antibiofilm activity than rifampicin. While the minimum inhibitory concentrations (bMICs) were equivalent for all molecules tested, the Minimum Biofilm Eradication Concentration (MBEC90) for rifabutin and rifapentine were 10- to 100-fold lower than that of rifampicin [1]. Specifically, the median MBEC value for rifabutin was statistically lower than that of rifampicin across all strains tested, indicating a markedly superior capacity to eradicate established biofilms [2].

Antibiofilm Staphylococcus spp. MBEC

Rifabutin vs. Rifampicin: Reduced CYP3A4 Induction to Mitigate Drug-Drug Interaction Risk

Rifampicin is a potent inducer of CYP3A4, leading to profound drug-drug interactions (DDIs). In a comparative in vitro study using primary human hepatocytes, both drugs induced CYP3A4 mRNA (61-fold for rifampicin vs. 44-fold for rifabutin at 72h). However, at the protein level, rifampicin enhanced CYP3A4 protein expression by 21-fold (at 10 µM), while rifabutin only induced a 3.3-fold increase [1]. This discrepancy at the protein level, despite comparable mRNA induction, explains rifabutin's significantly lower DDI risk in vivo. A separate analysis confirmed that standard doses of rifabutin (300 mg/day) have a lower risk of CYP3A4-mediated DDIs compared to rifampicin (600 mg/day) [2].

Drug-Drug Interactions CYP3A4 HIV Co-infection

Rifapentine vs. Rifampicin: Extended Half-Life Enabling Once-Weekly Dosing for Latent TB Infection

Rifapentine possesses a significantly longer serum half-life than rifampicin. Clinical data reports the half-life of rifapentine as 10–15 hours, compared to 2–3 hours for rifampicin [1]. This 5-fold or greater increase in half-life is the primary pharmacological basis for rifapentine's use in a convenient, once-weekly, 12-week course for the treatment of latent tuberculosis infection (LTBI) [2]. A randomized clinical trial demonstrated that a once-weekly rifapentine plus isoniazid regimen was safe and effective for pulmonary TB in HIV-negative patients without cavitation [1].

Pharmacokinetics Latent Tuberculosis Dosing Regimen

Rifabutin vs. Rifampicin & Rifapentine: Superior Intracellular Activity Against S. aureus at Sub-MIC Concentrations

In models of intraosteoblastic Staphylococcus aureus infection, a direct comparison of rifamycins revealed that rifabutin possesses unique intracellular potency. At a sub-inhibitory concentration of just 0.1× the Minimum Inhibitory Concentration (MIC), only rifabutin significantly reduced the intracellular bacterial inoculum and Phenol-Soluble Modulin (PSM) secretion [1]. In contrast, rifampicin and rifapentine required higher concentrations to achieve a similar 50% reduction in the intraosteoblastic inoculum [1]. A related study quantified this, showing a 19.9% reduction in intracellular inoculum for rifabutin at 0.1× MIC [2].

Intraosteoblastic Staphylococcus aureus Intracellular Infection

Rifamycins: Evidence-Backed Application Scenarios for Research and Clinical Procurement


Procurement for Biofilm-Associated Infection Research (e.g., Prosthetic Joint Infections)

Rifabutin should be prioritized for procurement over rifampicin for in vitro or in vivo models of staphylococcal biofilm infections. Evidence demonstrates that rifabutin's MBEC90 is 10- to 100-fold lower than rifampicin's, indicating a significantly greater capacity to eradicate established biofilms [1]. This makes it the superior candidate for studies evaluating novel anti-biofilm therapies or for use in combination regimens targeting device-related infections.

Procurement for HIV/TB Co-Infection Clinical Trials and Treatment Programs

For any research or clinical program involving HIV-positive patients requiring concomitant antiretroviral therapy, rifabutin is the unequivocal choice over rifampicin. The evidence shows that rifampicin induces CYP3A4 protein 21-fold, whereas rifabutin induces it only 3.3-fold, a 6.4-fold difference that translates directly to a lower risk of life-threatening drug-drug interactions with protease inhibitors and other antiretrovirals [2].

Procurement for Latent Tuberculosis Infection (LTBI) Public Health Initiatives

Rifapentine is the optimal procurement choice for large-scale LTBI treatment programs aiming to improve patient adherence and reduce logistical burden. Its 5-fold longer half-life (10-15 hours) compared to rifampicin (2-3 hours) enables a once-weekly, 12-week dosing regimen, which is a cornerstone of modern LTBI management and a key differentiator in resource-limited settings [3].

Procurement for Research on Intracellular Bacterial Reservoirs (e.g., Osteomyelitis)

Rifabutin is the preferred rifamycin for studies focused on eradicating intracellular bacterial populations, such as S. aureus within osteoblasts. Direct comparative data shows that at a sub-inhibitory concentration of 0.1× MIC, only rifabutin achieves a significant reduction (e.g., 19.9%) in the intracellular inoculum, a property not shared by rifampicin or rifapentine [4]. This supports its use in models of chronic or recurrent infections where intracellular persistence is a key factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifamycins

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.